molecular formula C9H16NO3 B014772 2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy CAS No. 2154-68-9

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

Cat. No. B014772
CAS RN: 2154-68-9
M. Wt: 186.23 g/mol
InChI Key: GEPIUTWNBHBHIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of TMPO-related compounds involves multiple steps, including condensation, cyclization, and oxidation reactions. For example, a study describes the synthesis of pyrrolidine derivatives by a three-component condensation involving 3-aminopyrroles, aromatic aldehydes, and Meldrum's acid, leading to the formation of pyrrolidine-2,4-diones (tetramic acids) and their derivatives through a highly efficient preparative procedure (Lichitsky et al., 2010). Another example is the synthesis of stable free radicals in the pyrrolidine series, including derivatives designed for resistance to biological reduction, highlighting the methods' efficiency and the yield optimization from commercially available reagents (Dobrynin et al., 2021).

Molecular Structure Analysis

TMPO and its derivatives exhibit a range of molecular structures, characterized by crystallography and spectroscopic methods. For instance, the crystal structure of pyrrolidine-2-carboxylic acid derivatives reveals insights into the molecular configuration and the interactions that stabilize these structures. Advanced techniques such as X-ray diffraction and NMR spectroscopy provide detailed information on the geometry, bond lengths, and angles critical to understanding the compound's reactive behavior and its interaction with other molecules (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of TMPO derivatives includes their ability to participate in various organic transformations, such as cycloadditions, condensations, and rearrangements. These reactions are fundamental to synthesizing complex molecules and materials with specific functions. The unique electron-spin properties of TMPO derivatives also allow for their use in studying reaction mechanisms and dynamics through EPR spectroscopy (Carruthers & Moses, 1988).

Physical Properties Analysis

The physical properties of TMPO derivatives, such as solubility, stability, and melting points, are crucial for their application in various fields. These properties are influenced by the molecular structure and substituent effects. Studies have shown that sterically shielded nitroxides of the pyrrolidine series, like TMPO, demonstrate high stability in biological systems, making them valuable as molecular probes and labels (Dobrynin et al., 2021).

Scientific Research Applications

  • Electron Paramagnetic Resonance Imaging : A synthesized derivative, 3-carboxy-2,2,5,5-tetra((2)H(3))methyl-1-(3,4,4-(2)H(3),1-(15)N)pyrrolidinyloxyl, improves the sensitivity of O2 measurement in tissues using electron paramagnetic resonance imaging (Burks et al., 2010).

  • Biophysical and Biomedical Research : As a stable free radical, 3-Carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl serves as molecular probes and labels in these fields (Dobrynin et al., 2021).

  • Electrochemical Oxidations : Mediating electrochemical oxidations of carbinols in solution or on the surface of electrodes (Deronzier et al., 1987).

  • Detection of Radical Oxidants : Fluorescamine derivatized 3-amino-2,2,5,5,-tetramethyl-1-pyrrolidinyloxy can detect peroxyl and other radical oxidants (Jia et al., 2009).

  • Active DNA Cytosine Demethylation : Tet family dioxygenases can oxidize 5-methyl-2'-deoxycytidine in DNA to yield derivatives, which may be important in mammals (Liu et al., 2013).

  • Spin-Labelling of Biomolecules : Useful as SH-reagents for spin-labelling (Hankovszky et al., 1989).

  • Anti-Arrhythmic Agents : Compounds with this structure show activity against aconitine-induced arrhythmia and outperform quinidine in activity and chemotherapeutic index (Hankovszky et al., 1986).

  • Antioxidant Properties : N-[(Tetramethyl-3-pyrroline-3-carboxamido)propyl]phthalimide and its nitroxide metabolite exhibit potent antioxidant action and protect against myocardial injury (Shankar et al., 2000).

  • Molecular Surface Interactions : 3CP molecules interact strongly with Cu(110) surfaces, influenced by the carboxylate groups and methyl groups (Robin et al., 2009).

  • Glucose Detection in Medical Diagnostics : Carboxyl-modified graphene oxide, developed for glucose detection, shows significant potential in this field (Song et al., 2010).

  • Visualization of Brain Tissue Oxygen Distribution : Electron paramagnetic resonance imaging with specifically designed nitroxides can visualize O2 distribution, especially in ischemic brains (Shen et al., 2009).

properties

InChI

InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPIUTWNBHBHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(N1[O])(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60944153
Record name (3-Carboxy-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

CAS RN

2154-68-9
Record name 3-Carboxy-2,2,5,5-tetramethyl-1-pyrrolidinyloxy
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,5,5-Tetramethyl-1-pyrrolidinyloxy-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002154689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinyloxy, 3-carboxy-2,2,5,5-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (3-Carboxy-2,2,5,5-tetramethylpyrrolidin-1-yl)oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60944153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-carboxy-2,2,5,5-tetramethylpyrrolidin-1-yloxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
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2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy
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2,2,5,5-Tetramethyl-3-carboxypyrrolidinooxy

Citations

For This Compound
3
Citations
李ギョレ - 2022 - eprints.lib.hokudai.ac.jp
1.1. Measurement of molecular dynamics of water The phenomena of life are based on a complex of chemical processes, wherein water plays a variety of important roles, as indicated …
Number of citations: 5 eprints.lib.hokudai.ac.jp
G Lee, Y Kageyama, S Takeda - Bulletin of the Chemical Society of …, 2022 - journal.csj.jp
There is a growing interest in the behavior of water on the hydration layer of a soft matter surface in order to develop wet materials that can function in an aqueous environment and to …
Number of citations: 4 www.journal.csj.jp
AJ OZINSKAS - 1981 - search.proquest.com
Site-specifically spin labeled nucleic acids are sensitive, versatile probes of macromolecular interactions which are obtained by enzymatic co-polymerization of site-specifically spin …

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